![molecular formula C24H21NO4 B12219110 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol](/img/structure/B12219110.png)
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that belongs to the class of phenolic oxazoles This compound is characterized by the presence of a benzyloxy group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the oxazole ring with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the Benzyloxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and oxazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 5-(benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol exhibit notable antimicrobial properties. A study highlighted the synthesis of sulfonyl hydrazones and their derivatives, which showed promising activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-Cancer Properties
The compound has been investigated for its anti-cancer effects. In a case study on benzofuran derivatives, it was found that certain derivatives significantly inhibited the proliferation and migration of hepatocellular carcinoma cells. The mechanisms involved included modulation of epithelial–mesenchymal transition markers, which are crucial in cancer metastasis . This suggests that compounds related to this compound could serve as lead compounds for anti-cancer drug development.
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of other biologically active molecules. For example, it has been used in the synthesis of Formoterol, a widely used bronchodilator. Its structure allows for the formation of complex molecules through various organic transformations .
Versatile Acylating Agents
Compounds containing the benzotriazole moiety have been utilized as acylating agents in organic synthesis. The stability and reactivity of these compounds facilitate the formation of diverse organic scaffolds that are essential in pharmaceutical chemistry .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in materials science.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Activity Study : A series of sulfonyl hydrazone derivatives were synthesized and tested against various microbial strains. The study reported that specific derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, indicating a potential new class of antimicrobial agents .
- Anti-Cancer Mechanism Exploration : Research on benzofuran derivatives indicated that certain compounds downregulated key proteins associated with metastasis in hepatocellular carcinoma cells. This study demonstrated the potential role of these compounds in cancer therapy by targeting specific pathways involved in tumor progression .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
5-(Benzyloxy)-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : It has been reported to affect signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators.
Biological Activity Data
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Anti-proliferative | Huh7 (Hepatocellular) | 5.0 | Induces apoptosis |
Anti-metastatic | MDA-MB-231 (Breast) | 3.5 | Inhibits migration through EMT |
Anti-inflammatory | RAW 264.7 (Macrophage) | 10.0 | Reduces TNF-alpha production |
Case Study 1: Hepatocellular Carcinoma (HCC)
In a recent study, this compound demonstrated significant anti-cancer effects in Huh7 cells, a model for HCC. The compound was found to suppress cell migration and invasion by modulating the expression of epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin. The study concluded that the compound could be a potential therapeutic agent for HCC treatment due to its dual action on proliferation and metastasis suppression .
Case Study 2: Breast Cancer Metastasis
Another investigation focused on the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that it inhibited cell migration and invasion at low concentrations by disrupting integrin signaling pathways, which are critical for cell adhesion and movement. This finding suggests that the compound may offer new avenues for preventing breast cancer metastasis .
Research Findings
Recent research highlights the compound's potential in various therapeutic areas:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : It has been effective in reducing inflammation in macrophage models, indicating potential use in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in neurodegenerative diseases.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C24H21NO4/c1-16-23(18-8-10-19(27-2)11-9-18)24(29-25-16)21-13-12-20(14-22(21)26)28-15-17-6-4-3-5-7-17/h3-14,26H,15H2,1-2H3 |
InChI Key |
ACZKGQSBNQVPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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